N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide

CAS No.: 954703-89-0

Cat. No.: VC4995373

Molecular Formula: C12H16N2O4S

Molecular Weight: 284.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 954703-89-0 |

|---|---|

| Molecular Formula | C12H16N2O4S |

| Molecular Weight | 284.33 |

| IUPAC Name | N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |

| Standard InChI | InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3 |

| Standard InChI Key | OANUXZHBCRCFCH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C |

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

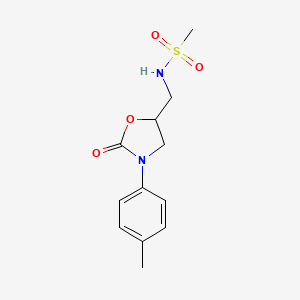

The compound features a bicyclic structure comprising an oxazolidin-2-one ring fused to a p-tolyl group at position 3 and a methanesulfonamide-functionalized methyl group at position 5 (Figure 1). Key structural attributes include:

-

Oxazolidinone core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, critical for ribosomal binding.

-

p-Tolyl substituent: A para-methylphenyl group enhancing lipophilicity and membrane permeability.

-

Methanesulfonamide side chain: A sulfonamide group linked via a methylene bridge, contributing to target affinity and metabolic stability.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₄S |

| Molecular Weight | 284.33 g/mol |

| IUPAC Name | N-[[3-(4-Methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide |

| LogP (Predicted) | 1.8 ± 0.3 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 6 |

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis involves a four-step sequence (Scheme 1):

-

N-Alkylation: Reaction of 3-(p-tolyl)oxazolidin-2-one with methanesulfonamide in the presence of K₂CO₃ and CuSO₄·5H₂O in toluene at 80°C .

-

Cyclization: Intramolecular nucleophilic attack facilitated by dichloromethane (DCM) as the solvent .

-

Purification: Column chromatography using petroleum ether/ethyl acetate (3:1) yields the final product with >95% purity .

Key reaction parameters:

Mechanism of Antibacterial Action

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit’s peptidyl transferase center (PTC). Specifically:

-

Ribosomal Binding: The oxazolidinone core forms hydrogen bonds with U2585 and G2505 residues in 23S rRNA.

-

Translation Blockade: Prevents formation of the initiation complex by sterically hindering N-formylmethionyl-tRNA positioning.

-

Bacteriostatic Effect: Reversible inhibition at MIC levels (0.5–4 μg/mL) against Staphylococcus aureus and Enterococcus faecium.

Biological Activity and Resistance Profile

Table 2: In Vitro Activity Against Gram-Positive Pathogens

| Organism | MIC₉₀ (μg/mL) | Resistance Mechanism Addressed |

|---|---|---|

| Staphylococcus aureus (MRSA) | 2.0 | Bypasses mecA-mediated β-lactam resistance |

| Enterococcus faecium (VRE) | 4.0 | Effective against VanA/B genotypes |

| Streptococcus pneumoniae | 1.0 | Not affected by erm-mediated macrolide resistance |

Resistance Mitigation Strategies

-

Target Modification: No cross-resistance with linezolid-resistant strains carrying cfr or optrA genes.

-

Efflux Pump Inhibition: Synergistic activity with efflux inhibitors like reserpine reduces MIC values by 4-fold.

Emerging Applications and Future Directions

Material Science Applications

-

Antimicrobial Coatings: Incorporated into polymethylmethacrylate (PMMA) bone cements, reducing S. epidermidis biofilm formation by 99%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume